N-(5-chloro-2-methylphenyl)-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)acetamide N-(5-chloro-2-methylphenyl)-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 865267-54-5
VCID: VC21517451
InChI: InChI=1S/C19H21ClFN3O3S/c1-14-2-3-15(20)12-18(14)22-19(25)13-23-8-10-24(11-9-23)28(26,27)17-6-4-16(21)5-7-17/h2-7,12H,8-11,13H2,1H3,(H,22,25)
SMILES: CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Molecular Formula: C19H21ClFN3O3S
Molecular Weight: 425.9g/mol

N-(5-chloro-2-methylphenyl)-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)acetamide

CAS No.: 865267-54-5

Cat. No.: VC21517451

Molecular Formula: C19H21ClFN3O3S

Molecular Weight: 425.9g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methylphenyl)-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)acetamide - 865267-54-5

Specification

CAS No. 865267-54-5
Molecular Formula C19H21ClFN3O3S
Molecular Weight 425.9g/mol
IUPAC Name N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide
Standard InChI InChI=1S/C19H21ClFN3O3S/c1-14-2-3-15(20)12-18(14)22-19(25)13-23-8-10-24(11-9-23)28(26,27)17-6-4-16(21)5-7-17/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Standard InChI Key OHFUDEUUIZDTME-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Canonical SMILES CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Introduction

Synthesis

Although specific synthesis details for this compound are not provided in the sources, similar sulfonamide derivatives are typically synthesized through multi-step protocols:

  • Amide Formation: Reaction between an amine (e.g., piperazine) and an acyl chloride or acetic acid derivative.

  • Sulfonation: Introduction of the sulfonyl group using sulfonyl chlorides.

  • Halogenation: Incorporation of halogens (chlorine or fluorine) into aromatic rings via electrophilic substitution.

Antimicrobial Activity

Sulfonamide derivatives are well-known for their antimicrobial properties due to their ability to inhibit bacterial enzymes like dihydropteroate synthase (DHPS). The structural features of this compound suggest it may exhibit antibacterial or antifungal activity.

Anticancer Activity

Compounds with similar scaffolds have shown efficacy against cancer cell lines by:

  • Inducing apoptosis through mitochondrial pathways.

  • Inhibiting enzymes like topoisomerase or kinases critical for cancer cell survival.

Anti-inflammatory Potential

The presence of fluorophenyl and sulfonamide groups suggests possible activity as an inhibitor of inflammatory mediators such as cyclooxygenase (COX) or lipoxygenase (LOX).

Molecular Docking Studies

In silico docking studies can predict the binding affinity of this compound to biological targets. Similar compounds have demonstrated:

  • High binding affinities to protein receptors involved in inflammation or cancer pathways.

  • Favorable drug-like properties such as low toxicity and good bioavailability.

Applications in Drug Development

This compound could serve as a lead molecule for developing new drugs targeting:

  • Bacterial Infections: By modifying the functional groups to enhance selectivity and potency.

  • Cancer Therapy: Through optimization for better receptor binding and reduced side effects.

  • Inflammatory Diseases: As a potential COX/LOX inhibitor.

Future Research Directions

Further research is necessary to explore:

  • Detailed synthesis pathways with optimized yields.

  • Comprehensive biological assays to confirm antimicrobial, anticancer, or anti-inflammatory activities.

  • Toxicological studies to ensure safety profiles.

Table 2: Recommended Research Areas

Research FocusObjective
Synthesis OptimizationImprove yield and reduce steps
Biological TestingEvaluate antimicrobial/cancer efficacy
ToxicologyAssess safety in preclinical models

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